molecular formula C27H18ClF3N2S B11518544 N-[(2Z)-3-(4-chlorobenzyl)-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-3-(4-chlorobenzyl)-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11518544
M. Wt: 495.0 g/mol
InChI Key: JFZMDSCBMLPIAE-UHFFFAOYSA-N
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Description

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a trifluoromethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis This involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles or tetrahydrothiazoles.

Scientific Research Applications

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE include other thiazole derivatives, such as:

  • 2-Aminothiazole
  • Benzothiazole
  • Thiazolidine

Uniqueness

What sets (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart from these similar compounds is its unique combination of substituents. The presence of the chlorophenyl, naphthyl, and trifluoromethylphenyl groups imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C27H18ClF3N2S

Molecular Weight

495.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-naphthalen-2-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C27H18ClF3N2S/c28-23-12-8-18(9-13-23)16-33-25(21-11-10-19-4-1-2-5-20(19)14-21)17-34-26(33)32-24-7-3-6-22(15-24)27(29,30)31/h1-15,17H,16H2

InChI Key

JFZMDSCBMLPIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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